molecular formula C9H7ClN2O B12636922 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl CAS No. 958230-30-3

1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl

Cat. No.: B12636922
CAS No.: 958230-30-3
M. Wt: 194.62 g/mol
InChI Key: FUSILNQDOKPZAN-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group at the 3-position can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles such as amines or thiols.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.

Scientific Research Applications

1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl exerts its effects is primarily through the inhibition of specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

Comparison with Similar Compounds

1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-3-methyl can be compared with other pyrrolopyridine derivatives:

    1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde: Lacks the chlorine and methyl groups, which may affect its biological activity and chemical reactivity.

    4-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the formyl and methyl groups, potentially leading to different reactivity and applications.

    3-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine and formyl groups, which can influence its chemical properties and biological activity.

Properties

CAS No.

958230-30-3

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C9H7ClN2O/c1-5-2-11-9-7(5)8(10)6(4-13)3-12-9/h2-4H,1H3,(H,11,12)

InChI Key

FUSILNQDOKPZAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=NC=C(C(=C12)Cl)C=O

Origin of Product

United States

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